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Compound of Interest

Compound Name: (2-Aminoethyl)carbamic acid

Cat. No.: B089647

An In-depth Technical Guide to (2-Aminoethyl)carbamic Acid

Core Compound Overview

(2-Aminoethyl)carbamic acid, a molecule of significant interest in synthetic and medicinal
chemistry, serves as a versatile building block and intermediate. Its structure incorporates both
a primary amine and a carbamic acid functional group, bestowing it with unique chemical
properties that are leveraged in a variety of applications, from materials science to advanced
drug development. This guide provides a comprehensive overview of its chemical identity,
synthesis, and key applications for researchers and professionals in the chemical and
biomedical sciences.

IUPAC Name: 2-aminoethylcarbamic acid[1]
Synonyms: Ethylenediamine carbamate[1]
Chemical Structure:

Physicochemical and Computed Properties

The fundamental properties of (2-Aminoethyl)carbamic acid are summarized below. These
data are crucial for its application in experimental design, providing insights into its solubility,
reactivity, and potential biological interactions.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b089647?utm_src=pdf-interest
https://www.benchchem.com/product/b089647?utm_src=pdf-body
https://www.benchchem.com/product/b089647?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoethyl_carbamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoethyl_carbamic-acid
https://www.benchchem.com/product/b089647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C3HsN20:2 [1]
Molecular Weight 104.11 g/mol [1]

CAS Number 109-58-0 [11[2]

Canonical SMILES

C(CNC(=0)O)N

[2](3]

RLRHPCKWSXWKBG-
InChlKey [3]
UHFFFAOYSA-N
Predicted pKa 4.67 £0.41 [2]
Predicted XLogP3-AA -3.6 [3]
Hydrogen Bond Donor Count 3 [2]
Hydrogen Bond Acceptor
ydrog p 3 2]
Count
Rotatable Bond Count 2 [2]

Physical Description

Light yellow solid

[1]

Synthesis and Experimental Protocols

The primary manufacturing method for (2-Aminoethyl)carbamic acid involves the direct

reaction of ethylenediamine with carbon dioxide[1][2]. However, in laboratory and

pharmaceutical contexts, derivatives of this compound, particularly N-protected forms like its

tert-butyl ester (N-Boc-ethylenediamine), are more commonly synthesized and used as

intermediates. The Boc-protected version allows for selective reactions on the free primary

amine.

Experimental Protocol: Selective Synthesis of tert-Butyl
(2-Aminoethyl)carbamate

This protocol details a simple and efficient method for the mono-N-Boc protection of

ethylenediamine using an alkyl phenyl carbonate, which avoids the need for column

chromatography.[4]
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Objective: To synthesize tert-Butyl (2-Aminoethyl)carbamate, a key intermediate where one
amine group is protected.

Materials:

1,2-Ethanediamine (20.0 g, 0.33 mol)[4]

tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)[4]

Absolute Ethanol (EtOH) (200 mL)[4]

Deionized Water (300 mL)[4]

Aqueous HCI (2M)[4]

Dichloromethane (CHzCl2)[4]

Procedure:

A solution of 1,2-ethanediamine in absolute ethanol is prepared in a 500-mL round-bottomed
flask equipped with a stirring bar and reflux condenser.[4]

« tert-Butyl phenyl carbonate is added to the solution.[4]

e The reaction mixture is heated to a gentle reflux (max oil bath temperature of 80°C) and
stirred overnight (approximately 18 hours), resulting in a yellow solution.[4]

e The mixture is then cooled to room temperature, and the solvent is partially removed using a
rotary evaporator to a volume of about 150 mL.[4]

o Water (300 mL) is added, and the pH of the solution is carefully adjusted to approximately 3
by the addition of 2M aqueous HCI.[4]

» The aqueous solution is extracted three times with dichloromethane (3 x 400 mL) to remove
undesired byproducts.[4]
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Reaction Setup

1. Combine 1,2-Ethanediamine,
tert-Butyl phenyl carbonate,
and Absolute EtOH

tirring

Reaction

2. Heat to reflux (max 80°C)
for 18 hours

Workup &|Extraction

3. Cool to RT
& Concentrate

l

4. Add Water
& Adjust pH to ~3 with HCI

;

5. Extract with CH2CI2
(3x)

Click to download full resolution via product page
Caption: Workflow for the synthesis of tert-Butyl (2-Aminoethyl)carbamate.

Applications in Research and Drug Development

(2-Aminoethyl)carbamic acid and its derivatives are instrumental in several fields due to their
bifunctional nature.
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Role in Drug Discovery: PROTAC Linkers

One of the most cutting-edge applications is in the development of Proteolysis Targeting
Chimeras (PROTACS).[5] PROTACSs are heterobifunctional molecules that recruit a target
protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent
degradation by the proteasome. (2-Aminoethyl)carbamic acid derivatives serve as
foundational components for the "linker" region of the PROTAC, which connects the target-
binding ligand to the E3 ligase-binding ligand.[5] The chemical properties and length of the
linker are critical for the efficacy of the PROTAC.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b089647
https://www.benchchem.com/product/b089647?utm_src=pdf-body
https://www.benchchem.com/product/b089647
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

PROTAC Molecule

Binds Binds

IR T E3 Ubiquitin Ligase

(Undesired)

Ternary Complex
(Target-PROTAC-E3)

Catalyzes

/ Ubiquitination ™\
.. ofTarget -

~ -
~ -
e ——— e~

Marked for

Proteasome

Results in

Cl'arget DegradatiorD

Click to download full resolution via product page

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b089647?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Other Significant Applications

o Chelating Agents: The tert-butyl ester derivative is a precursor in the synthesis of N,N-bis(2-
pyridylmethyl)ethylenediamine (BPEN), a specialized chelating agent used to capture heavy
metal ions.[5]

o Carbon Capture: The amine groups present in the molecule can react with carbon dioxide,
making it a candidate for use in COz absorption and carbon capture technologies.[5]

o Materials Science: It is used as a cross-linking agent in the processing and vulcanization of
rubber and other elastomers.[1][5]

e Synthetic Chemistry: In organic synthesis, the carbamate group serves as an excellent
protecting group for amines.[5][6][7] It is stable under many reaction conditions but can be
readily removed when needed, making it a cornerstone of multi-step synthesis, particularly in
peptide chemistry.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(2-Aminoethyl)carbamic acid chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089647#2-aminoethyl-carbamic-acid-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b089647#2-aminoethyl-carbamic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b089647#2-aminoethyl-carbamic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b089647#2-aminoethyl-carbamic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b089647#2-aminoethyl-carbamic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

